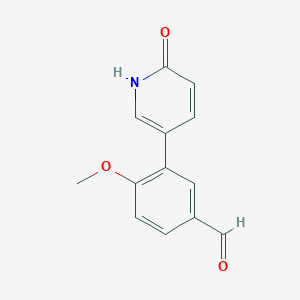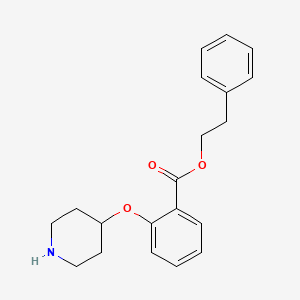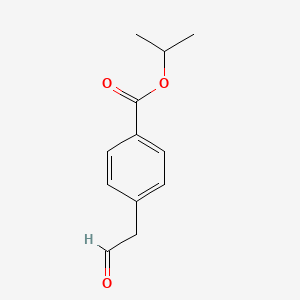
Boc-His(pi-Bom)-OMe . HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-His(pi-Bom)-OMe . HCl: is a chemical compound that belongs to the class of histidine derivatives. It is commonly used in peptide synthesis and has applications in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a benzyloxymethyl (Bom) group, and a hydrochloride (HCl) salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-His(pi-Bom)-OMe . HCl typically involves the protection of the histidine amino group with a Boc group and the protection of the imidazole ring with a Bom group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents and protecting groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for drying the final product. The production process is optimized to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-His(pi-Bom)-OMe . HCl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Bom protecting groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as carbodiimides or phosphonium salts.
Substitution Reactions: Replacement of the Bom group with other functional groups under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Bom removal.
Coupling: N,N’-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) as coupling reagents.
Substitution: Various nucleophiles for substitution reactions.
Major Products Formed:
Deprotected Histidine Derivatives: After removal of protecting groups.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Applications De Recherche Scientifique
Boc-His(pi-Bom)-OMe . HCl has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of Boc-His(pi-Bom)-OMe . HCl involves its role as a building block in peptide synthesis. The Boc and Bom protecting groups prevent unwanted side reactions during peptide bond formation. The compound interacts with coupling reagents to form peptide bonds, and the protecting groups are subsequently removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparaison Avec Des Composés Similaires
Boc-His(3-Bom)-OSu: Another histidine derivative with similar protecting groups.
Boc-His(Bom)-OH: A related compound used in peptide synthesis.
Uniqueness: Boc-His(pi-Bom)-OMe . HCl is unique due to its specific combination of protecting groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis and various scientific research applications.
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)




![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)
![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)



